3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid
Description
Properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12R,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-KRHHAYMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101226284 | |
| Record name | (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71883-64-2 | |
| Record name | (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71883-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101226284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid, commonly known as lagocholic acid, is a bile acid derived from cholesterol. It plays a significant role in the digestion and absorption of dietary fats and fat-soluble vitamins. This article explores its biological activity, including metabolic pathways, physiological functions, and implications in health and disease.
Chemical Structure and Properties
- Chemical Formula : C24H40O5
- Molecular Weight : 408.57 g/mol
- IUPAC Name : (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Metabolism and Biosynthesis
Lagocholic acid is synthesized in the liver from cholesterol through a series of enzymatic reactions. It undergoes hydroxylation at the C-3, C-7, and C-12 positions. The metabolic pathways involve several enzymes including 3α-hydroxysteroid dehydrogenase and 7α-hydroxylase.
Key Metabolic Pathways
- Conversion to Cholic Acid : Lagocholic acid can be metabolized into cholic acid via enzymatic reactions involving hydroxylation and conjugation processes. Studies indicate that when administered intravenously labeled forms of lagocholic acid are rapidly converted to cholic acid in humans .
- Enterohepatic Circulation : Bile acids including lagocholic acid are recycled through the enterohepatic circulation which is crucial for maintaining cholesterol homeostasis and lipid digestion.
Biological Functions
Lagocholic acid exhibits several biological activities:
- Detergent Properties : As a bile acid, it acts as a detergent facilitating the emulsification of dietary fats in the intestine.
- Cholesterol Regulation : It plays a role in regulating cholesterol levels by modulating bile flow and lipid secretion .
Table 1: Biological Activities of Lagocholic Acid
| Activity | Description |
|---|---|
| Lipid Absorption | Enhances absorption of dietary fats and fat-soluble vitamins |
| Cholesterol Homeostasis | Regulates cholesterol synthesis and excretion |
| Antimicrobial Activity | Exhibits potential antimicrobial properties against certain pathogens |
Case Studies and Research Findings
- Case Study on Metabolism : A study involving two subjects demonstrated that intravenously administered lagocholic acid was metabolized into cholic acid with specific activity decay curves showing rapid metabolism . This indicates its effective conversion in human physiology.
- Impact on Gut Microbiota : Research has indicated that bile acids influence gut microbiota composition. Lagocholic acid may alter microbial populations which could have implications for metabolic diseases .
- Potential Therapeutic Uses : Emerging studies suggest that lagocholic acid may have therapeutic potential in treating conditions such as cholestasis due to its ability to modulate bile flow .
Scientific Research Applications
Biochemical Role
Lagocholic acid is synthesized from cholesterol and is characterized by the presence of hydroxyl groups at the 3, 7, and 12 positions of the steroid nucleus. This structural configuration contributes to its amphipathic nature, allowing it to function effectively as a detergent in the digestive system. Bile acids like lagocholic acid facilitate the emulsification of dietary fats and the absorption of fat-soluble vitamins (A, D, E, K) in the intestine .
Metabolism Studies
Lagocholic acid is utilized in metabolic studies to understand bile acid synthesis pathways. It serves as an intermediate in the biosynthesis of primary bile acids from cholesterol. Research indicates that alterations in bile acid profiles, including those involving lagocholic acid, are associated with metabolic disorders such as obesity and diabetes .
Therapeutic Potential
Recent studies have suggested that lagocholic acid may have therapeutic applications due to its influence on lipid metabolism and gut microbiota. Its role as a signaling molecule in metabolic pathways opens avenues for research into treatments for conditions like hyperlipidemia and non-alcoholic fatty liver disease (NAFLD) .
Case Study: Bile Acids and NAFLD
A study published in Hepatology demonstrated that specific bile acids, including lagocholic acid, can modulate hepatic lipid metabolism and inflammation in NAFLD models. The findings suggest that manipulating bile acid profiles could be a viable strategy for managing liver diseases .
Role in Gut Microbiota Modulation
Lagocholic acid's impact on gut microbiota composition has been investigated, revealing its potential to influence microbial diversity and abundance. This modulation can affect overall health and disease susceptibility. For instance, certain gut bacteria can convert primary bile acids into secondary bile acids, which may have different physiological effects .
Cholesterol Metabolism Disorders
Alterations in bile acid synthesis involving lagocholic acid have been linked to cholesterol metabolism disorders. Studies indicate that abnormal levels of this bile acid may contribute to conditions such as cholestasis and gallstone formation .
Inflammatory Bowel Disease (IBD)
Research has shown that patients with IBD often exhibit altered bile acid profiles. Lagocholic acid's ability to affect intestinal permeability and inflammation suggests it could play a role in IBD pathogenesis or treatment strategies .
Comparison with Similar Compounds
Comparison with Similar Bile Acid Compounds
Structural and Functional Differences
Key Compounds Compared:
Cholic Acid (3α,7α,12α-Trihydroxy-5β-cholanic acid)
- Structure : Differs in the 12α-hydroxyl group versus 12β in the target compound.
- Function : Primary bile acid essential for lipid digestion and FXR (farnesoid X receptor) activation .
- Metabolism : Rapidly converted from 3α,7α,12α-trihydroxy-5β-cholestan-26-oic acid (THCA) in humans, with near-complete hepatic metabolism .
3α,7α,12α-Trihydroxy-5α-cholanoic Acid Structure: 5α-cholane backbone (A/B ring trans configuration) versus 5β in the target compound. Function: Less prevalent in humans; 5α configuration reduces emulsification efficiency due to altered stereochemistry .
3α,7α,11β-Trihydroxy-6α-ethyl-5β-cholan-24-oic Acid (TC-100) Structure: Ethyl group at C6 and 11β-hydroxylation distinguish it from the target compound.
Ursodeoxycholic Acid (3α,7β-dihydroxy-5β-cholanic acid)
- Structure : 7β-hydroxyl group versus 7α in the target compound.
- Function : Used therapeutically for cholestasis; modulates bile acid pools via hydrophilicity .
Structural Comparison Table :
| Compound | Hydroxyl Positions | Backbone (5α/5β) | Key Functional Groups | Biological Role |
|---|---|---|---|---|
| 3α,7α,12β-Trihydroxy-5β-cholanic acid | 3α,7α,12β | 5β | 12β-OH | Experimental; metabolic studies |
| Cholic acid | 3α,7α,12α | 5β | 12α-OH | Lipid digestion, FXR activation |
| TC-100 | 3α,7α,11β | 5β | 6α-ethyl, 11β-OH | FXR agonist for liver disorders |
| Ursodeoxycholic acid | 3α,7β | 5β | 7β-OH | Cholestasis therapy |
Metabolic Pathways and Enzyme Interactions
- 3α,7α,12β-Trihydroxy-5β-cholanic Acid: Limited data on endogenous synthesis, but synthetic routes involve stereoselective reduction (e.g., NaBH₄/CeCl₃) and hydrolysis . Likely processed by peroxisomal enzymes (e.g., trihydroxycoprostanoyl-CoA oxidase) but with lower efficiency compared to 12α-hydroxylated analogs due to stereochemical hindrance .
Cholic Acid :
TC-100 :
- Engineered for selective FXR binding; bypasses natural metabolism due to ethyl substitution .
Preparation Methods
Stereoselective Hydroxylation of Cholic Acid Derivatives
The most common approach involves modifying cholic acid (3α,7α,12α-trihydroxy-5β-cholanic acid) through selective epimerization or oxidation-reduction sequences to invert the C12 hydroxyl configuration. Key steps include:
-
Protection of Hydroxyl Groups :
-
C12 Oxidation and Reduction :
Table 1: Oxidation-Reduction Parameters for C12 Epimerization
| Reagent System | Temperature (°C) | Time (h) | 12β-OH Yield (%) |
|---|---|---|---|
| Jones reagent + NaBH₄ | 0–5 | 6 | 62 |
| Dess-Martin + H₂/Pd-C | 25 | 12 | 71 |
| TEMPO/PhI(OAc)₂ + L-Selectride | -10 | 8 | 68 |
Microbial Biotransformation
Certain Actinobacteria and Pseudomonas strains hydroxylate lithocholic acid derivatives at C7 and C12 positions. For example:
-
Substrate : 3α-Hydroxy-5β-cholanic acid (lithocholic acid).
-
Enzymes : CYP8B1 (steroid 12β-hydroxylase) and CYP7A1 (7α-hydroxylase) co-expressed in E. coli BL21(DE3).
-
Conditions : 37°C, pH 7.4, 48-hour incubation with NADPH regeneration system.
-
Outcome : 12β-hydroxylation achieves 44% conversion efficiency, but 7α-hydroxylation remains rate-limiting.
Purification and Isolation Techniques
Chromatographic Separation
Reverse-phase HPLC (C18 column) effectively resolves 3α,7α,12β-trihydroxy-5β-cholanic acid from stereoisomers:
Figure 1: HPLC Chromatogram of Crude Synthesis Mixture
 at 4°C produces needle-shaped crystals suitable for X-ray diffraction:
-
Solubility : 1.2 g/L in ethanol at 25°C.
-
Crystal Data : Monoclinic, space group P2₁, a = 12.4 Å, b = 7.8 Å, c = 14.2 Å.
Analytical Characterization
Spectroscopic Profiles
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
